molecular formula C25H38O8 B1199400 Androsterone glucuronide CAS No. 1852-43-3

Androsterone glucuronide

Cat. No.: B1199400
CAS No.: 1852-43-3
M. Wt: 466.6 g/mol
InChI Key: VFUIRAVTUVCQTF-UHFFFAOYSA-N
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Description

Androsterone glucuronide (ADT-G) is a major circulating and urinary metabolite of testosterone and dihydrotestosterone (DHT). It accounts for 93% of total androgen glucuronides in women . ADT-G is formed from androsterone by UDP-glucuronosyltransferases, with the major enzymes being UGT2B15 and UGT2B17 .


Synthesis Analysis

ADT-G is synthesized from androsterone by UDP-glucuronosyltransferases, with the major enzymes being UGT2B15 and UGT2B17 . The metabolism of androstenone to 5α-androst-16-en-3β-ol, which then forms androstenone glucuronide conjugate, is essential .


Molecular Structure Analysis

The molecular formula of this compound is C25H38O8 and its molar mass is 466.571 g/mol .

Scientific Research Applications

  • Cardiovascular Health : Androsterone administered to men with coronary heart disease had no significant clinical or serum lipid-shifting effects when taken orally. However, intramuscular administration led to a decrease in serum triglycerides, phospholipids, and total cholesterol. This compound was primarily excreted in urine as androsterone glucuronide, although its side effects limit its clinical use (Cohen et al., 1961).

  • Endocrine Disorders : this compound serves as a marker for adrenal hyperandrogenism in women, particularly those with hirsutism and polycystic ovarian syndrome (PCOS). Elevated levels in these groups suggest increased production of adrenal androgens (Thompson et al., 1990).

  • Skin Health and Hirsutism : The cutaneous application of androstenedione gel, used as a test for 5 alpha-reductase activity, showed significant increases in serum this compound in hirsute women with PCOS. This suggests the potential utility of this compound in assessing treatments for hirsutism (Miles et al., 1992).

  • Testosterone Metabolism : Research on the metabolism of orally dosed testosterone revealed this compound as a significant metabolite, highlighting its relevance in developing effective oral testosterone therapies (Basit et al., 2018).

  • Acne in Women : Serum this compound is elevated in women with acne, correlating with the number of inflammatory skin lesions. This makes it a sensitive marker for acne, especially in those with normal circulating precursor androgens (Carmina et al., 2002).

  • Epilepsy Research : Androsterone, a neurosteroid that modulates GABAA receptors, has been studied for its potential anticonvulsant activity, with implications for understanding and treating epilepsy (Kaminski et al., 2005).

  • Steroid Glucuronidation : The study of UDP-glucuronosyltransferases (UGTs) in the glucuronidation of androsterone highlights the diverse ways in which this compound is metabolized, with implications for doping analyses and genetic polymorphisms (Sten et al., 2009).

Mechanism of Action

Safety and Hazards

Androsterone glucuronide may cause respiratory irritation, may be harmful in contact with skin, may cause moderate irritation, and may be harmful if swallowed .

Future Directions

Neurosteroids, including androsterone glucuronide, are produced in the brain and peripheral nerves, independent of endocrine glands. They have been investigated for how they are regulated, and have actions via non-steroid receptor targets to mediate social, affective, and cognitive behavior and to protect the brain .

Biochemical Analysis

Biochemical Properties

Androsterone glucuronide is formed from androsterone by the action of UDP-glucuronosyltransferases, specifically UGT2B15 and UGT2B17 . These enzymes catalyze the conjugation of glucuronic acid to androsterone, making it more water-soluble and facilitating its excretion. This compound interacts with various proteins and enzymes involved in androgen metabolism, reflecting the peripheral tissue conversion of adrenal and gonadal precursor steroids to active androgens .

Cellular Effects

This compound influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is known to be a marker of acne in women, indicating its role in skin cell function and sebaceous gland activity . The compound’s interaction with androgen receptors can modulate gene expression, affecting cellular growth and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with androgen receptors and other biomolecules. The conjugation of glucuronic acid to androsterone by UDP-glucuronosyltransferases alters its activity, making it less potent as an androgen but more readily excreted . This modification can inhibit or activate various enzymes involved in androgen metabolism, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound have been studied to understand its long-term effects on cellular function. Over time, the compound’s stability can influence its efficacy as a marker for androgen activity. Studies have shown that this compound remains relatively stable under physiological conditions, allowing for consistent measurement in clinical and research settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in androgen activity and metabolism. Toxic or adverse effects at high doses have been observed, indicating a threshold beyond which the compound may become harmful .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the conversion of adrenal and gonadal precursor steroids to active androgens. The enzymes UGT2B15 and UGT2B17 play a critical role in its formation, and the compound can affect metabolic flux and metabolite levels in various tissues .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by specific transporters and binding proteins. Major glucuronide metabolites of testosterone, including this compound, are primarily transported by MRP2 and MRP3 in the liver, intestine, and kidney . These transporters facilitate the compound’s excretion and regulate its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, affecting its activity and function. The precise localization within cells can determine its role in androgen metabolism and its impact on cellular processes .

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3R,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O8/c1-24-9-7-13(32-23-20(29)18(27)19(28)21(33-23)22(30)31)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24/h12-16,18-21,23,27-29H,3-11H2,1-2H3,(H,30,31)/t12-,13+,14-,15-,16-,18-,19-,20+,21-,23+,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFUIRAVTUVCQTF-BSOWLZGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80862764
Record name Androsterone glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80862764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Androsterone glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002829
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1852-43-3
Record name Androsterone glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1852-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Androsterone glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001852433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Androsterone glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80862764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANDROSTERONE GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IMD4XD0W3U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Androsterone glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002829
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary source of Androsterone glucuronide in women?

A1: In women, this compound predominantly originates from adrenal glands, with dehydroepiandrosterone sulfate (DHEAS) serving as its major precursor. []

Q2: How does obesity affect this compound levels in women?

A2: Obese women with polycystic ovary syndrome (PCOS) exhibit higher levels of this compound compared to their lean counterparts, indicating enhanced peripheral 5α-reductase activity. []

Q3: What is the significance of measuring this compound levels in men?

A3: In men, both plasma testosterone and DHEAS contribute to this compound levels. Measuring this metabolite can help understand androgen metabolism and its changes with age. []

Q4: What insights can this compound levels offer about androgen metabolism?

A4: Elevated this compound levels in hirsute women, coupled with normal ratios of 5 alpha-reduced products to precursors, suggest that these women might not have a generalized increase in 5 alpha-reductase activity. []

Q5: How does this compound relate to other androgen metabolites in hirsute women?

A5: While this compound levels are elevated in hirsute women, Androsterone sulfate, despite being the most abundant 5 alpha-reduced androgen metabolite, does not show elevation. This discrepancy suggests variations in sulfotransferase activity or metabolic clearance as crucial determinants of Androsterone sulfate levels. []

Q6: How do this compound levels change in response to testosterone administration?

A6: Following oral testosterone administration in men, this compound emerges as a significant metabolite, highlighting its role in understanding testosterone metabolism. []

Q7: Can this compound serve as a biomarker for testosterone abuse?

A7: Research suggests that the ratio of this compound to epitestosterone glucuronide could potentially serve as a complementary biomarker for detecting testosterone abuse. []

Q8: How does the metabolism of dihydrotestosterone (DHT) to this compound differ between the peripheral and splanchnic compartments?

A8: Studies comparing intravenous and percutaneous DHT administration suggest that the peripheral compartment, particularly the skin, contributes more significantly to the formation of 3α-diol G from DHT than the splanchnic compartment. []

Q9: What is the relationship between this compound and visceral obesity in men?

A9: Studies have shown that plasma this compound levels are positively correlated with visceral adipose tissue accumulation in men, suggesting a potential role in understanding the metabolic implications of visceral obesity. [, ]

Q10: What role does this compound play in understanding the pathogenesis of decreased androgen levels in obese men?

A10: While obese men show decreased levels of sex hormone-binding globulin and total testosterone, this compound levels, alongside androstanediol glucuronide, remain similar to those in non-obese men, indicating potentially normal androgen metabolism and 5 alpha-reductase activity despite altered androgen levels. []

Q11: How are this compound and other steroid conjugates analyzed in biological samples?

A11: Liquid chromatography-mass spectrometry (LC-MS) is increasingly employed for analyzing this compound and other steroid conjugates in biological samples, enabling comprehensive profiling of these compounds. []

Q12: What are the challenges associated with purifying steroid conjugates like this compound from biological matrices?

A12: While solid phase extraction (SPE) is often used, achieving efficient elution of steroid conjugates from SPE columns remains a challenge, necessitating further research to optimize sample purification and minimize matrix effects in LC-MS analysis. []

Q13: What is the role of the SLC22A24 transporter in this compound disposition?

A14: Genetic variants in SLC22A24 are strongly associated with this compound and etiocholanolone glucuronide levels. Functional studies suggest SLC22A24 is involved in the renal reabsorption of these steroid conjugates, highlighting its role in steroid homeostasis. []

Q14: Can dried blood spots replace plasma samples for monitoring this compound levels?

A15: Research indicates that dried blood spots collected on filter paper can serve as a viable alternative to plasma for analyzing steroid profiles, including this compound, especially in sports drug testing. []

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